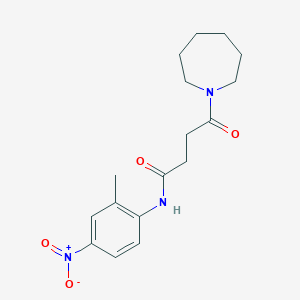![molecular formula C18H29N3O3S B5359656 5-[(4-ethylpiperazin-1-yl)sulfonyl]-N-isobutyl-2-methylbenzamide](/img/structure/B5359656.png)
5-[(4-ethylpiperazin-1-yl)sulfonyl]-N-isobutyl-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-ethylpiperazin-1-yl)sulfonyl]-N-isobutyl-2-methylbenzamide, commonly known as ESI-09, is a small molecule inhibitor that has been widely studied in scientific research. It is a potent and selective inhibitor of the Wnt signaling pathway, which plays a critical role in embryonic development, tissue homeostasis, and cancer progression.
作用机制
ESI-09 inhibits the Wnt pathway by binding to the protein Porcupine, which is responsible for adding a lipid modification to Wnt proteins. This modification is necessary for the secretion and activation of Wnt proteins, which then activate downstream signaling pathways. By inhibiting Porcupine, ESI-09 blocks the secretion and activation of Wnt proteins, leading to decreased signaling activity.
Biochemical and Physiological Effects:
ESI-09 has been shown to have several biochemical and physiological effects on cells and tissues. In cancer cells, ESI-09 inhibits cell proliferation and induces apoptosis, leading to decreased tumor growth. In stem cells, ESI-09 promotes differentiation towards specific lineages, such as osteoblasts or adipocytes. In animal models, ESI-09 has been shown to improve bone density and promote tissue regeneration.
实验室实验的优点和局限性
ESI-09 has several advantages as a tool compound for studying the Wnt pathway. It is a potent and selective inhibitor of Porcupine, with minimal off-target effects. It is also relatively easy to synthesize and purify, making it accessible to many researchers. However, ESI-09 does have some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness in animal studies. It also has poor solubility in aqueous solutions, which may limit its use in certain experimental systems.
未来方向
There are several future directions for the study of ESI-09 and the Wnt pathway. One area of interest is the development of more potent and selective inhibitors of Porcupine. Another area of interest is the investigation of the role of the Wnt pathway in tissue regeneration and repair, with the goal of developing new therapies for diseases such as osteoporosis and diabetes. Additionally, the use of ESI-09 in combination with other therapies, such as chemotherapy or immunotherapy, may lead to improved outcomes in cancer treatment.
合成方法
The synthesis of ESI-09 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-ethylpiperazine with p-toluenesulfonyl chloride to form 4-ethylpiperazine-1-sulfonyl chloride. This intermediate is then reacted with N-(tert-butoxycarbonyl)-N-isobutyl-2-methylbenzamide to form the desired product, ESI-09. The purity and yield of ESI-09 can be improved by using various purification techniques, such as recrystallization or column chromatography.
科学研究应用
ESI-09 has been widely used as a tool compound to study the Wnt signaling pathway in various biological systems. The Wnt pathway is involved in many cellular processes, including cell proliferation, differentiation, and migration. Dysregulation of the Wnt pathway is associated with numerous diseases, including cancer, osteoporosis, and Alzheimer's disease. ESI-09 has been shown to inhibit the Wnt pathway in vitro and in vivo, leading to decreased cell proliferation and tumor growth. It has also been used to investigate the role of the Wnt pathway in stem cell differentiation and tissue regeneration.
属性
IUPAC Name |
5-(4-ethylpiperazin-1-yl)sulfonyl-2-methyl-N-(2-methylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-5-20-8-10-21(11-9-20)25(23,24)16-7-6-15(4)17(12-16)18(22)19-13-14(2)3/h6-7,12,14H,5,8-11,13H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSSVIAAWHNFCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)C)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-N'-{[1-(methylsulfonyl)piperidin-3-yl]methyl}sulfamide](/img/structure/B5359578.png)
![(4aS*,8aR*)-1-(3-hydroxypropyl)-6-[(5-methyl-2-thienyl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5359589.png)



![N-methyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}propanamide](/img/structure/B5359610.png)
![[2-(3,9-diazaspiro[5.5]undec-3-yl)-2-oxoethyl]methyl(3-pyridinylmethyl)amine dihydrochloride](/img/structure/B5359611.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}cyclobutanecarboxamide](/img/structure/B5359623.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(methoxymethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5359630.png)
![N-(5-chloro-2-methoxyphenyl)-2-[5-chloro-6-oxo-4-(1-pyrrolidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B5359643.png)
![(3-methyl-4-pyridinyl)(2-{[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethyl)amine](/img/structure/B5359661.png)

![(1R*,5S*,6r)-3-(3,5-dichloro-2-hydroxybenzyl)-N-(2-hydroxyethyl)-N-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5359671.png)
